2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of imidazole, pyridazine, and phenylacetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that compounds containingpyridazinone and imidazole moieties have been associated with the inhibition of calcium ion influx , which plays a crucial role in various cellular processes, including the activation of platelet aggregation .
Mode of Action
Compounds containing theimidazole moiety are known to exhibit a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that compounds containing thepyridazinone and imidazole moieties can inhibit calcium ion influx , which is required for the activation of platelet aggregation . This suggests that the compound may affect pathways related to calcium signaling and platelet activation.
Pharmacokinetics
The presence of theimidazole moiety, which is known to be highly soluble in water and other polar solvents , suggests that the compound may have good bioavailability.
Result of Action
Given the potential inhibition of calcium ion influx , the compound may have effects on cellular processes that depend on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-imidazol-1-ylphenyl and pyridazin-3-yl derivatives. These intermediates are then subjected to nucleophilic substitution reactions to introduce the sulfanyl and phenylacetamide groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents like dichloromethane and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with applications in organic synthesis and material science.
4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of various chemical products.
Uniqueness
What sets 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(23-17-4-2-1-3-5-17)14-28-21-11-10-19(24-25-21)16-6-8-18(9-7-16)26-13-12-22-15-26/h1-13,15H,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGSWNZCSFETGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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